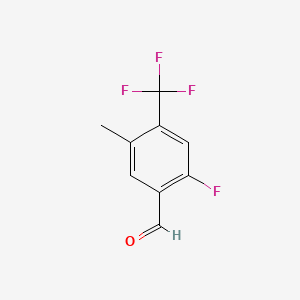

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

Vue d'ensemble

Description

“2-Fluoro-4-(trifluoromethyl)benzaldehyde” is a type of fluorinated building block . It has a linear formula of F3CC6H3(F)CHO and a molecular weight of 192.11 .

Synthesis Analysis

This compound may be used in the synthesis of methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFc1cc(ccc1C=O)C(F)(F)F . Physical And Chemical Properties Analysis

This compound has a refractive index of 1.45 (lit.), a boiling point of 118-119 °C (lit.), and a density of 1.41 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

1. Catalysis and Organic Synthesis

- Palladium-Catalyzed Modifications : This compound is used in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, employing orthanilic acids as transient directing groups. This process is significant in organic synthesis, allowing for the modification of benzaldehyde structures (Chen & Sorensen, 2018).

- Ruthenium-Catalyzed Reactions : It's used in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method is useful for synthesizing quinazoline and fused isoindolinone scaffolds, which have various applications in medicinal chemistry (Wu et al., 2021).

2. Anticancer Research

- Synthesis of Anticancer Analogs : Fluorinated benzaldehydes, including 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde, are used in synthesizing fluoro-substituted stilbenes, which are analogs of anticancer combretastatins. This highlights its role in developing new anticancer drugs (Lawrence et al., 2003).

3. Material Science

- Synthesis of Microporous Polymers : This compound is utilized in synthesizing fluorinated microporous polyaminals, significant for adsorption applications like carbon dioxide capture. These applications are crucial in addressing environmental and energy-related challenges (Li, Zhang, & Wang, 2016).

4. Polymer Chemistry

- Copolymer Synthesis : It's used in the synthesis of novel copolymers, such as styrene-based polymers, where it contributes to the development of materials with specific properties like thermal stability and chemical resistance (Kharas et al., 2017).

5. Fluorination Chemistry

- Fluorine-Containing Molecules Synthesis : The compound plays a role in the synthesis of various fluorine-containing molecules, like 2-nitroacridines, which have applications in pharmaceuticals and agrochemicals (Rosewear & Wilshire, 1981).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that compounds with a trifluoromethyl group can exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s known that the trifluoromethyl group in a molecule can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing its inhibitory action on the target enzyme .

Biochemical Pathways

It’s known that the compound can participate in the synthesis of diphenylthioethers .

Result of Action

It’s known that the compound can cause respiratory irritation, skin irritation, and serious eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

Propriétés

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMVOIBAXNLEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

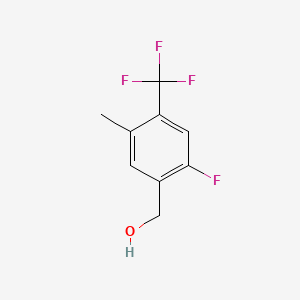

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)